

Benzyl 3-methylenepiperidine-1-carboxylate structural analogs and derivatives

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Compound of Interest

Compound Name: *Benzyl 3-methylenepiperidine-1-carboxylate*

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An In-depth Technical Guide on **Benzyl 3-methylenepiperidine-1-carboxylate** Structural Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its structural flexibility and ability to interact with a wide range of biological targets. This technical guide focuses on the structural analogs and derivatives of **Benzyl 3-methylenepiperidine-1-carboxylate**, a specific scaffold with potential for diverse pharmacological applications. While literature directly addressing this exact molecule is limited, this guide provides a comprehensive overview of its closely related analogs, focusing on their synthesis, biological activities, structure-activity relationships (SAR), and relevant experimental protocols. The insights gathered from these related compounds offer a valuable framework for the rational design and development of novel therapeutics based on the **benzyl 3-methylenepiperidine-1-carboxylate** core.

The N-benzyl group provides crucial hydrophobic and π -stacking interactions, while the piperidine ring's basic nitrogen can engage with negatively charged residues in receptor binding pockets. The 3-methylene group introduces a reactive exocyclic double bond, offering a

unique point for further chemical modification or interaction with biological targets. The carboxylate at the 1-position provides a handle for prodrug strategies or for modulating the physicochemical properties of the molecule.

This guide will delve into the synthetic strategies for creating substituted piperidines, the diverse biological targets modulated by these compounds, and the key structural features that govern their activity.

Synthesis of Benzylpiperidine Derivatives

The synthesis of benzylpiperidine derivatives can be achieved through various routes, often involving the construction of the piperidine ring or the modification of a pre-existing piperidine scaffold.

A general approach involves the alkylation of a piperidine derivative with a benzyl halide. For instance, N-benzyl-4-piperidinecarboxylic acid methyl ester can be synthesized by reacting 4-piperidinecarboxylic acid methyl ester hydrochloride with benzyl bromide in the presence of a base like triethylamine.^[1] Subsequent hydrolysis of the ester yields the corresponding carboxylic acid.^[1]

Another common strategy is the reductive amination of a piperidone with a benzylamine, or the reaction of a piperidine with a benzaldehyde followed by reduction. The synthesis of 3-(substituted benzyl)piperidines has been achieved by the addition of a substituted phenylmagnesium bromide to pyridine-3-carboxaldehyde, followed by deoxygenation and reduction of the heteroaromatic ring.

For the synthesis of 4-substituted benzylpiperidines, a hydroboration-oxidation of a 4-methylenepiperidine derivative, followed by a palladium-catalyzed cross-coupling reaction, has been employed.^[2]

Experimental Protocols

General Procedure for the Synthesis of N-Benzyl-4-piperidinecarboxylic Acid Methyl Ester:

To a solution of 4-piperidinecarboxylic acid methyl ester hydrochloride (1 equivalent) in a suitable solvent such as methanol, benzyl bromide (1.2 equivalents) and triethylamine (2.2 equivalents) are added.^[1] The reaction mixture is heated to reflux and monitored by Thin Layer

Chromatography (TLC).[1] After completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent like ethyl acetate.[1] The organic layer is washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the product.[1]

General Procedure for Hydrolysis to N-Benzyl-4-piperidinecarboxylic Acid:

N-benzyl-4-piperidinecarboxylic acid methyl ester (1 equivalent) is dissolved in a mixture of methanol and an aqueous solution of a base such as sodium hydroxide.[1] The reaction is heated to reflux and monitored by TLC.[1] Upon completion, the methanol is removed under reduced pressure, and the aqueous solution is acidified with a suitable acid (e.g., HCl) to precipitate the product, which is then collected by filtration.

Biological Assay: Acetylcholinesterase (AChE) Inhibition Assay

The inhibitory activity of the synthesized compounds against AChE can be determined using a modified Ellman's method. The assay is typically performed in a 96-well plate. The reaction mixture contains a phosphate buffer (pH 8.0), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), the test compound at various concentrations, and acetylcholinesterase enzyme. The mixture is incubated for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C). The reaction is initiated by the addition of the substrate, acetylthiocholine iodide. The hydrolysis of acetylthiocholine produces thiocholine, which reacts with DTNB to form a yellow-colored product, 5-thio-2-nitrobenzoate. The absorbance of this product is measured spectrophotometrically at a wavelength of 412 nm. The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor. The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined from the dose-response curve.[3]

Biological Activities and Structure-Activity Relationships

Derivatives of the benzylpiperidine scaffold have been shown to exhibit a wide range of biological activities, targeting various receptors and enzymes.

Cholinesterase Inhibition:

Many N-benzylpiperidine derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the pathogenesis of Alzheimer's disease.[3][4][5] The N-benzyl group can interact with the peripheral anionic site (PAS) of the enzyme, while the piperidine core and its substituents can bind to the catalytic active site (CAS).[4]

- SAR: Structure-activity relationship studies have shown that substitutions on the benzyl ring can significantly influence potency and selectivity. For example, dimethoxy substitution on the benzyl ring has been found in potent inhibitors.[6] The linker between the piperidine ring and other pharmacophoric groups is also crucial for activity.[7]

USP7 Inhibition:

N-benzyl piperidinol derivatives have been identified as potent and selective inhibitors of Ubiquitin-Specific Peptidase 7 (USP7), a deubiquitinase implicated in cancer.[8] The piperidinol core and the N-benzyl group are key for binding to the enzyme's active site.[8]

- SAR: The substitution pattern on the aromatic ring of the N-benzyl group plays a critical role in determining the inhibitory potency.[8] X-ray crystallography studies have revealed that these inhibitors can adopt novel binding poses within the USP7 active site.[8]

Antimicrobial Activity:

Certain N-benzyl piperidin-4-one derivatives have demonstrated significant antimicrobial activity against bacteria and fungi, such as *Escherichia coli* and *Aspergillus niger*. [9]

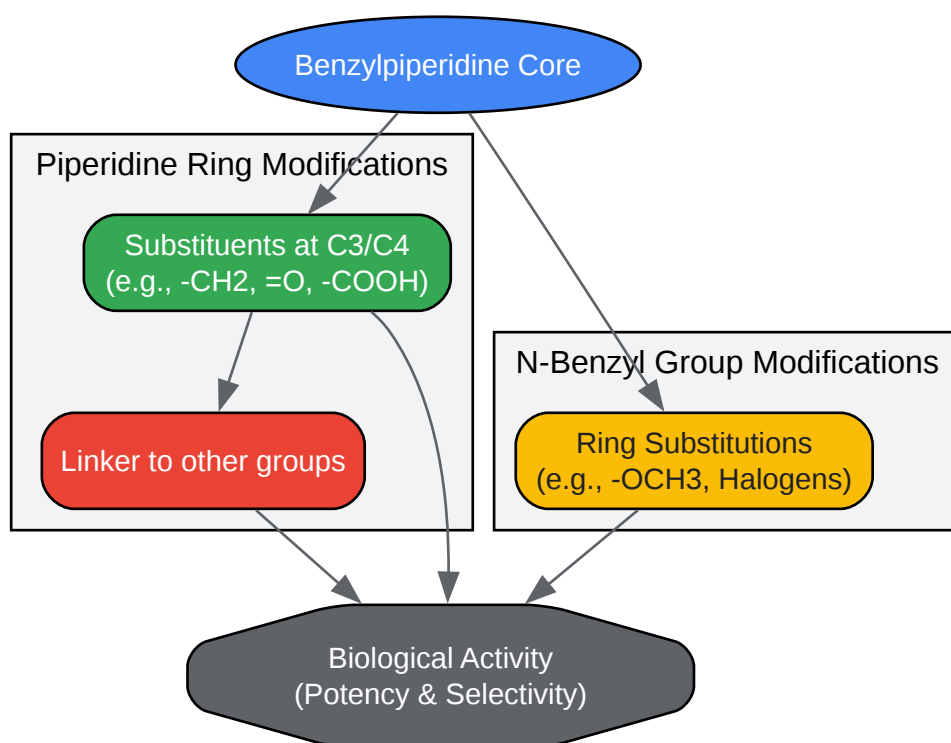
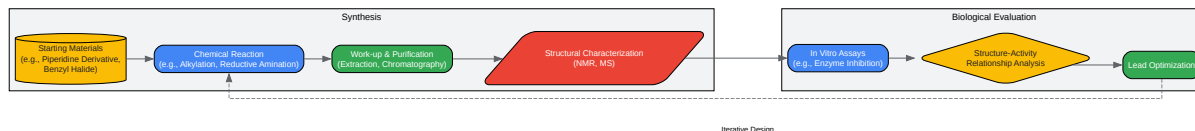
Other Activities:

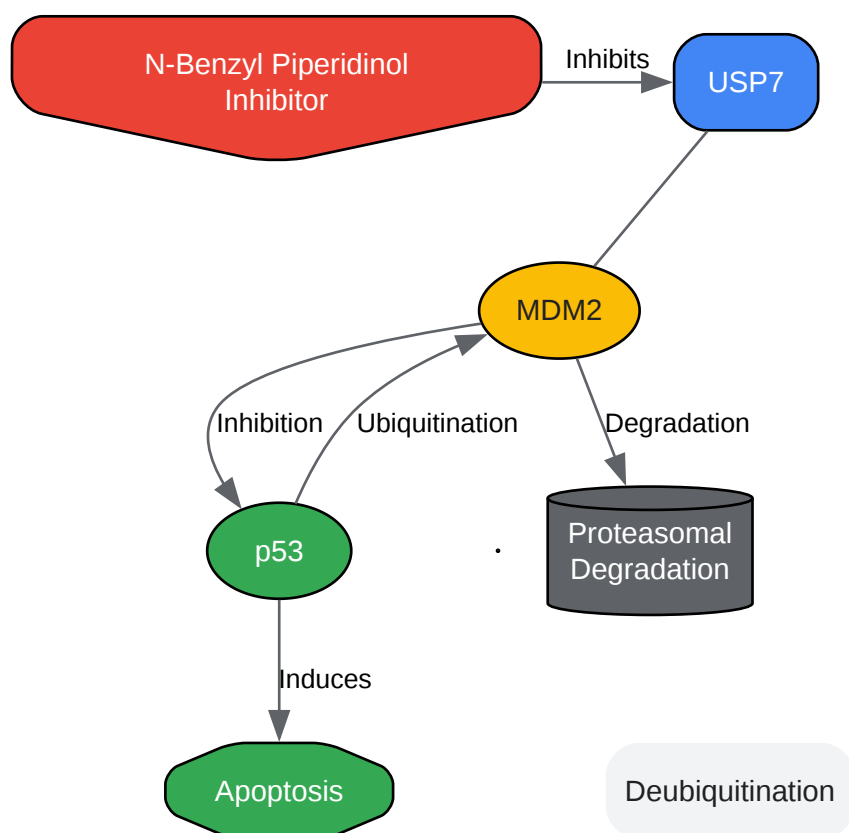
Benzylpiperidine derivatives have also been explored as tyrosinase inhibitors, $\sigma 1$ receptor ligands, and agents targeting other neurological disorders.[10][11] The flexibility of the benzylpiperidine scaffold allows for its adaptation to a variety of binding pockets.

Quantitative Data

Compound ID	Target	Activity (IC50)	Reference
L55 (N-benzyl piperidinol derivative)	USP7	40.8 nM	[8]
Compound 5k (N'-(4-benzylpiperidin-1-yl)alkylamine derivative)	AChE	2.13 nM	[4]
Compound 5h (N'-(4-benzylpiperidin-1-yl)alkylamine derivative)	AChE	6.83 nM	[4]
Compound 4a (N-benzyl-piperidine derivative)	AChE	2.08 μ M	[5]
Compound 4a (N-benzyl-piperidine derivative)	BuChE	7.41 μ M	[5]
Compound d5 (N-benzyl piperidine derivative)	HDAC	0.17 μ M	[3]
Compound d5 (N-benzyl piperidine derivative)	AChE	6.89 μ M	[3]
Compound d10 (N-benzyl piperidine derivative)	HDAC	0.45 μ M	[3]
Compound d10 (N-benzyl piperidine derivative)	AChE	3.22 μ M	[3]

Visualizations





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